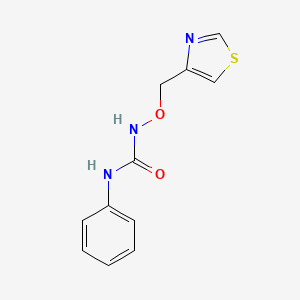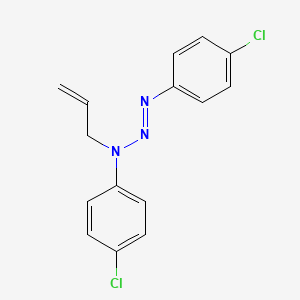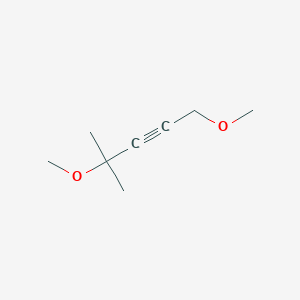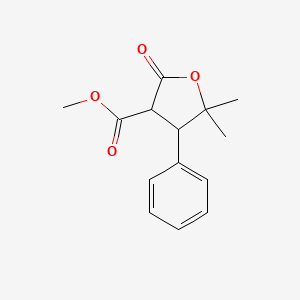
Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a carboxylic acid group, and a methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester typically involves the esterification of the corresponding carboxylic acid. The reaction conditions often include the use of an acid catalyst, such as sulfuric acid, and methanol as the esterifying agent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester.
化学反応の分析
Types of Reactions
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted furan derivatives.
科学的研究の応用
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then participate in various biochemical reactions. The furan ring may also interact with enzymes and receptors, influencing their activity and function.
類似化合物との比較
Similar Compounds
3-Furancarboxylic acid, methyl ester: This compound has a similar structure but lacks the tetrahydro and phenyl groups.
2-Furancarboxylic acid, 3-methyl-, methyl ester: This compound has a methyl group at the 3-position of the furan ring.
3-Furancarboxylic acid, 2,5-dimethyl-, methyl ester: This compound has methyl groups at the 2 and 5 positions of the furan ring.
Uniqueness
3-Furancarboxylic acid, tetrahydro-5,5-dimethyl-2-oxo-4-phenyl-, methyl ester is unique due to its specific combination of functional groups and structural features. The presence of the tetrahydro and phenyl groups distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.
特性
CAS番号 |
21864-05-1 |
|---|---|
分子式 |
C14H16O4 |
分子量 |
248.27 g/mol |
IUPAC名 |
methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-14(2)11(9-7-5-4-6-8-9)10(12(15)17-3)13(16)18-14/h4-8,10-11H,1-3H3 |
InChIキー |
FEAWPMCUFZGKME-UHFFFAOYSA-N |
正規SMILES |
CC1(C(C(C(=O)O1)C(=O)OC)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


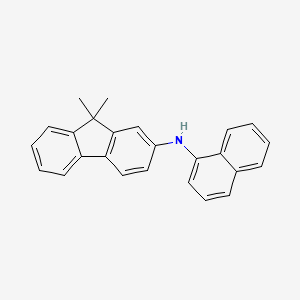
![2-{[4-Hydroxy-3,5-di(propan-2-yl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14000046.png)
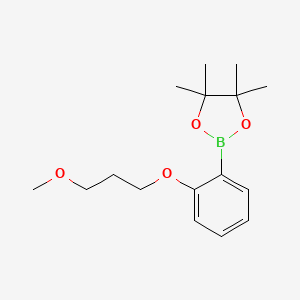
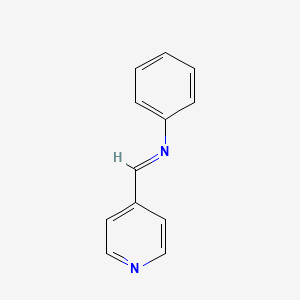
![6-(4-Phenylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B14000054.png)
![Benzyl 2-[[2-[(3-hydroxy-2-phenylmethoxycarbonylamino-propanoyl)amino]acetyl]amino]acetate](/img/structure/B14000059.png)
![Ethyl cyano[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B14000066.png)
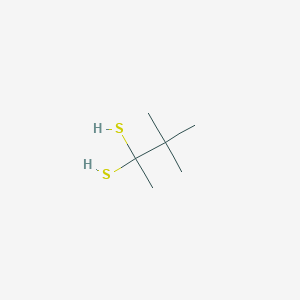
![2-([1,1'-Biphenyl]-4-yl)-4-(4-bromophenyl)-6-phenylpyrimidine](/img/structure/B14000086.png)

